Absolute Stereochemistry (S) Preserved for Target Engagement vs. (R)-Enantiomer
The (S)-configuration at C-6 of the 1,4-oxazepane ring is essential for the biological activity of downstream inhibitors. Scaffold hopping from this (S)-configured oxazepane core produced compound 7 in the EP300/CBP HAT inhibitor series, which yielded a co-crystal structure at 2.00 Å resolution (PDB 7VHZ) confirming specific binding interactions [1]. The (R)-enantiomer (CAS 2102412-69-9) adopts the opposite stereochemistry at C-6, which would invert the spatial orientation of the amine after deprotection, leading to divergent binding geometry and loss or alteration of target affinity .
| Evidence Dimension | Absolute stereochemistry at the 6-position of the 1,4-oxazepane ring |
|---|---|
| Target Compound Data | (S)-configuration (Cahn-Ingold-Prelog); IUPAC: benzyl N-[(6S)-5-oxo-1,4-oxazepan-6-yl]carbamate |
| Comparator Or Baseline | (R)-enantiomer (CAS 2102412-69-9); IUPAC: benzyl N-[(6R)-5-oxo-1,4-oxazepan-6-yl]carbamate |
| Quantified Difference | Opposite configuration at chiral center C-6; structural data (PDB 7VHZ) confirm (S)-configuration required for EP300/CBP HAT active site engagement |
| Conditions | X-ray crystallography (PDB 7VHZ, 2.00 Å resolution); compound 7 derived from (S)-1,4-oxazepane scaffold |
Why This Matters
Procuring the correct enantiomer (S) is mandatory for stereospecific SAR development; the (R)-enantiomer will not replicate binding interactions validated in co-crystal structures.
- [1] Kanada, R.; Kagoshima, Y.; Asano, M.; Suzuki, T.; Murata, T.; Haruta, M.; Takahashi, M.; Ubukata, O.; Hashimoto, K.; Obata, K.; Kihara, K.; Kuroha, M.; Banjo, T. Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring. PDB 7VHZ, 2022. https://www.rcsb.org/structure/7VHZ (accessed 2025). View Source
